molecular formula C12H13NOS2 B580666 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- CAS No. 1217320-19-8

1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-

Cat. No.: B580666
CAS No.: 1217320-19-8
M. Wt: 251.362
InChI Key: LGVYUGKSBWUYOP-JTQLQIEISA-N
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Description

1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- is a chemical compound that belongs to the class of thiazolidinones. This compound has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- involves several synthetic routes and reaction conditions. One common method is the reaction of a thiazolidinone derivative with a phenyl group under controlled conditions. Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to produce its biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- can be compared with other similar compounds, such as:

    Thiazolidinones: A class of compounds with a thiazolidine ring, which includes various derivatives with different substituents and biological activities.

The uniqueness of 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- lies in its specific structure and the resulting chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[(4R)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVYUGKSBWUYOP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CSC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H](CSC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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